

Measuring the Anti-Angiogenic Effects of CYP4Z1 Inhibition on Tumor Growth

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Compound of Interest

Compound Name: CYP4Z1-IN-2

Cat. No.: B3025832

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 family 4 subfamily Z member 1 (CYP4Z1) is an enzyme that has been identified as a significant promoter of tumor angiogenesis and growth, particularly in breast cancer.[1][2] Overexpression of CYP4Z1 is associated with increased production of the pro-angiogenic factor, vascular endothelial growth factor A (VEGF-A), and a decrease in the anti-angiogenic factor, tissue inhibitor of metalloproteinase-2 (TIMP-2).[1][3] This altered signaling environment fosters the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels that supply tumors.[1][2] The pro-angiogenic activity of CYP4Z1 is linked to the activation of the PI3K/Akt and ERK1/2 signaling pathways.[1][4]

This document provides detailed protocols for measuring the effects of CYP4Z1 inhibition on tumor angiogenesis, using HET0016 as a representative inhibitor. While the specific inhibitor "CYP4Z1-IN-2" was requested, public scientific literature does not currently contain information on a compound with this designation. HET0016 is a known inhibitor of the CYP4 family and has been effectively used to study the anti-angiogenic potential of targeting CYP4Z1.[1][2] These protocols are designed for researchers in oncology and drug development to assess the efficacy of potential therapeutic agents targeting CYP4Z1-mediated tumor angiogenesis.

Data Presentation

The following tables summarize the quantitative effects of inhibiting CYP4Z1 on various in vitro and in vivo models of angiogenesis. The data is derived from studies using HET0016 to counteract the effects of CYP4Z1 overexpression.

Table 1: In Vitro Effects of CYP4Z1 Inhibition on Human Umbilical Vein Endothelial Cells (HUVECs)

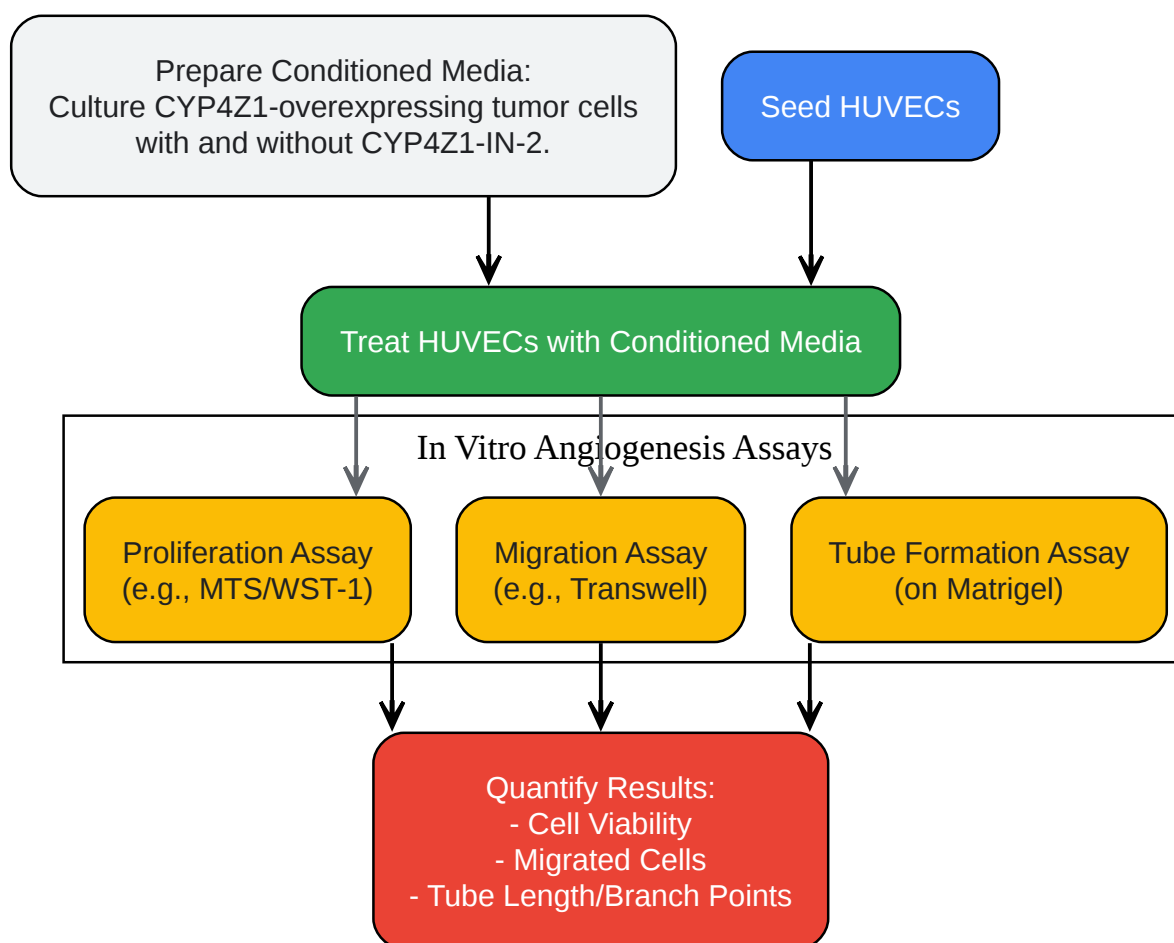
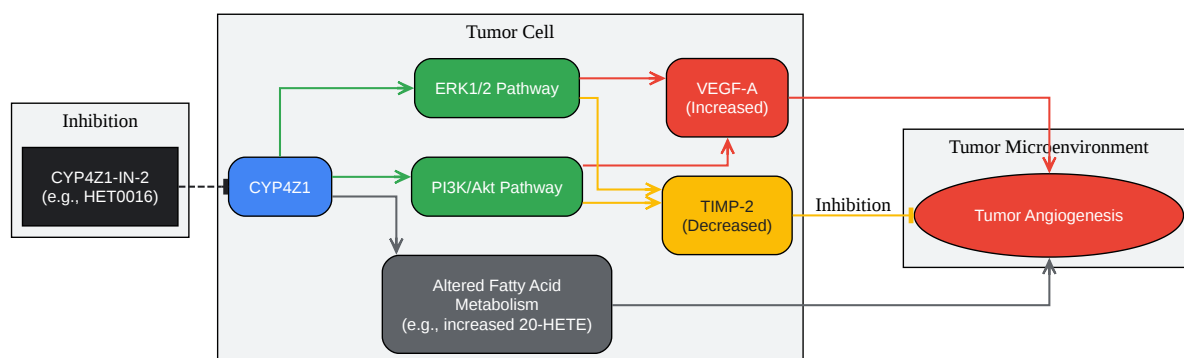
Parameter	Condition	Result	Reference
Cell Proliferation	Conditioned medium from CYP4Z1-overexpressing cells + HET0016	Significant inhibition of HUVEC proliferation	[1]
Cell Migration	Conditioned medium from CYP4Z1-overexpressing cells + HET0016	Significant inhibition of HUVEC migration	[1]
Tube Formation	Conditioned medium from CYP4Z1-overexpressing cells + HET0016	Significant inhibition of capillary tube formation on Matrigel	[1]

Table 2: In Vivo Effects of CYP4Z1 Inhibition on Angiogenesis

Model	Parameter Measured	Result with HET0016 Treatment	Reference
Zebrafish Embryo	Blood vessel length	56% increase with CYP4Z1-conditioned media; significantly inhibited by HET0016	[1]
Chick Chorioallantoic Membrane (CAM)	New embryonic blood vessel formation	59% increase with CYP4Z1-conditioned media; significantly inhibited by HET0016	[1]
Murine Subcutaneous Xenograft	Tumor weight	2.6-fold increase with CYP4Z1 overexpression; potentially inhibited by HET0016	[1][2]
Murine Subcutaneous Xenograft	Microvessel density	1.9-fold increase with CYP4Z1 overexpression; potentially inhibited by HET0016	[1][2]

Signaling Pathways and Experimental Workflows

CYP4Z1 Pro-Angiogenic Signaling Pathway



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